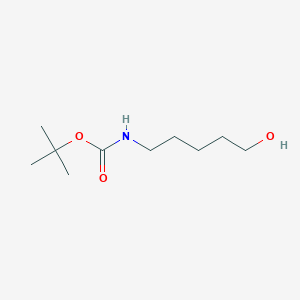

5-(Boc-amino)-1-pentanol

Description

Significance of Amino Alcohols in Organic Synthesis and Medicinal Chemistry

Role as Chiral Building Blocks and Linkers

Chiral amino alcohols are crucial building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. Their ability to introduce stereogenic centers is essential for creating molecules with specific biological activities. frontiersin.org Many pharmaceuticals contain chiral amino alcohols as key components. frontiersin.org

Amino alcohols also serve as linkers in various chemical applications. nih.govpentelutelabmit.com For example, they can be incorporated into peptides and other biomolecules to facilitate their capture and release in discovery platforms. nih.govpentelutelabmit.com The ability to cleave these linkers under specific conditions is a valuable tool in chemical biology and drug discovery. nih.govresearchgate.net

Prevalence in Bioactive Molecules and Pharmaceuticals

Amino alcohols are frequently found in a wide array of biologically active molecules and pharmaceuticals. nih.gov It is estimated that over 30% of small-molecule drugs are derived from or contain amino acids or their corresponding amino alcohols. acs.orgresearchgate.net Their presence is critical to the therapeutic effects of many drugs, including those for treating cancer, viral infections, and cardiovascular diseases. acs.orgresearchgate.net The structural motif of amino alcohols is a key pharmacophore in many drug classes. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(5-hydroxypentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGNGFVNTZJMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403473 | |

| Record name | 5-(Boc-amino)-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264323 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

75178-90-4 | |

| Record name | 1,1-Dimethylethyl N-(5-hydroxypentyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75178-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Boc-amino)-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(5-hydroxypentyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 5 Boc Amino 1 Pentanol As a Versatile Building Block

Peptide and Peptidomimetic Synthesis

The precise control over the reactivity of its functional groups makes 5-(Boc-amino)-1-pentanol a valuable asset in the field of peptide and peptidomimetic synthesis. chemimpex.com

The ability to selectively react either the hydroxyl or the deprotected amino group allows for the stepwise construction of intricate molecular frameworks. chemimpex.com This is particularly advantageous in the synthesis of modified peptides and peptidomimetics where non-natural amino acid surrogates are required. The five-carbon chain of this compound can serve as a flexible linker or spacer within a larger molecule, influencing its conformation and biological activity. chemicalbook.com For instance, it can be used as a cross-linking reagent to connect different molecular entities, a key strategy in the design of complex molecules for drug development and materials science.

The incorporation of non-proteinogenic building blocks like this compound into peptide sequences is a common strategy to enhance their therapeutic properties. This can lead to improved stability against enzymatic degradation, increased bioavailability, and enhanced target affinity. The compound serves as a key intermediate in the development of peptide-based therapeutics, where its unique structure facilitates the creation of novel bioactive molecules. chemimpex.com

Incorporation into Complex Molecular Architectures

Drug Discovery and Pharmaceutical Intermediates

This compound plays a significant role as an intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com Its bifunctionality is exploited to introduce specific structural motifs into drug candidates.

This compound is a crucial precursor in the synthesis of a variety of bioactive molecules. chemimpex.com A notable example is its use as a starting material in the synthesis of Manzamine A, an alkaloid with reported anti-inflammatory, antimalarial, antifungal, and anti-HIV-1 activities. google.com The demand for 5-amino-1-pentanol (B144490), the deprotected form of the title compound, is expected to rise with the increasing interest in the pharmaceutical applications of Manzamine A. google.com

The functional groups of this compound are amenable to bioconjugation, the process of linking a biomolecule to a therapeutic agent. chemimpex.com After deprotection of the amine, it can be reacted with targeting moieties such as antibodies or peptides, while the hydroxyl group can be used to attach a drug molecule. This approach is fundamental in the design of targeted drug delivery systems, which aim to selectively deliver a therapeutic payload to diseased cells, thereby minimizing off-target effects. chemimpex.com

Research has demonstrated the utility of this compound as a precursor for the synthesis of specific drug analogs. It has been used to create analogs of GC7 (1-guanidino-7-aminoheptane), a compound with known biological activity. Furthermore, while not directly used for ephedrine (B3423809) itself, related chiral amino alcohols are key intermediates in the synthesis of ephedrine and norephedrine (B3415761) derivatives, which are used as bronchodilators and stimulants. The synthetic principles involving amino alcohols are transferable, highlighting the importance of this class of compounds, including this compound, in medicinal chemistry.

| Compound Name | CAS Number | Molecular Formula | Application/Role |

| This compound | 75178-90-4 | C10H21NO3 | Versatile building block, pharmaceutical intermediate |

| Manzamine A | Not specified in provided context | Not specified in provided context | Bioactive alkaloid with various therapeutic properties |

| GC7 | Not specified in provided context | Not specified in provided context | Biologically active compound, parent for analog synthesis |

| Ephedrine | Not specified in provided context | Not specified in provided context | Bronchodilator and stimulant |

| Norephedrine | Not specified in provided context | Not specified in provided context | Bronchodilator and stimulant |

| Compound | Key Feature | Application |

| This compound | Boc-protected amine and a hydroxyl group | Peptide synthesis, drug discovery, bioconjugation |

| Manzamine A | Complex alkaloid structure | Anti-inflammatory, anti-HIV-1 |

| GC7 Analogs | Modified guanidinoheptane structure | Investigation of biological activity |

| Ephedrine Derivatives | Chiral amino alcohol backbone | Bronchodilators, stimulants |

Application in Natural Product Synthesis (e.g., Manzamine A)

The utility of this compound and its deprotected form, 5-amino-1-pentanol, is prominently highlighted in the challenging total synthesis of marine alkaloids, particularly Manzamine A. google.com Manzamine A is a complex pentacyclic alkaloid that exhibits a range of biological activities, including anti-inflammatory and anti-fungal properties. google.com 5-Amino-1-pentanol serves as a crucial starting material or key precursor in the synthesis of this natural product. google.com

In the intricate synthetic pathways leading to Manzamine A, the use of a Boc-protected amino alcohol is critical. The Boc group serves to protect the amine functionality, preventing it from undergoing unwanted reactions during the construction of the molecule's complex core structure. nih.govgla.ac.uk Synthetic strategies often involve the elaboration of a five-carbon chain that eventually becomes part of the alkaloid's unique 13-membered ring. nih.gov The Boc group ensures that the nitrogen atom's nucleophilicity is masked until the desired moment in the synthesis, typically during a key macrocyclization (ring-closing) step. nih.gov After the construction of other parts of the molecule, the Boc group is removed, and the now-free secondary amine can participate in the crucial ring-forming reaction. nih.gov

Table 1: Role of the C5 Amino Alcohol Unit in Manzamine A Synthesis

| Synthetic Step | Role of this compound Moiety | Key Transformation | Research Finding |

|---|---|---|---|

| Initial Scaffolding | Provides a five-carbon chain with differentiated termini. | Incorporation into a larger tetracyclic intermediate. | The amino alcohol backbone is a fundamental building block for the alkaloid's structure. google.com |

| Macrocyclization | The protected amine prevents side reactions. | Removal of the Boc protecting group to liberate a secondary amine. | The deprotected amine is essential for the final cyclization to form the 13-membered ring. nih.gov |

Polymer Chemistry and Materials Science

In the realms of polymer chemistry and materials science, this compound is valued for its bifunctionality, which allows it to act as a monomer or a functionalizing agent. chemimpex.com The presence of both a hydroxyl group and a protected amine enables the creation of novel polymers with tailored properties and functionalities. chemimpex.comlookchem.com

The compound is used to synthesize functionalized polymers, enhancing material properties for various industrial applications. chemimpex.com For instance, the unprotected form, 5-amino-1-pentanol, can be reacted with diacrylates to form poly(β-amino ester)s (pBAEs). acs.org These polymers are notable for their biodegradability and pH-responsiveness. The hydroxyl groups on the polymer backbone, originating from the pentanol (B124592) moiety, can be further modified to attach other molecules, while the tertiary amines within the polymer backbone provide pH-buffering capacity. acs.org The Boc-protected version allows for controlled, sequential polymerization or modification, where the amine can be deprotected and functionalized after the initial polymer structure is formed. chemimpex.com

Table 2: Functional Groups of this compound in Polymer Synthesis

| Functional Group | Role in Polymerization | Resulting Polymer Feature |

|---|---|---|

| Hydroxyl (-OH) | Can act as an initiator or participate in condensation polymerization (e.g., forming polyesters or polyethers). | Introduces hydroxyl side chains or linkages, increasing hydrophilicity and providing sites for further functionalization. acs.org |

This compound is employed in the development of novel surfactants. chemimpex.com A surfactant molecule typically consists of a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The structure of this compound contains a moderately hydrophobic five-carbon chain and two polar groups (hydroxyl and carbamate), making it a suitable building block for creating amphiphilic molecules. chemimpex.comchalmers.se By chemically modifying either the hydroxyl or the amine group to attach a longer hydrophobic tail or a more polar head group, new surfactant species can be synthesized. chemimpex.com

The compound is also utilized as a versatile linker in the formation of polymeric micelles. lookchem.com Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous solution. They have applications in areas like drug delivery. This compound can serve as a connecting unit between a hydrophilic and a hydrophobic polymer block. Its defined length and reactive ends allow for the controlled synthesis of the block copolymers required for micelle formation. broadpharm.comlookchem.com

Advanced Research Avenues and Future Directions

Computational Chemistry and Mechanistic Studies

Computational methods are becoming indispensable for understanding and predicting the behavior of molecules like 5-(Boc-amino)-1-pentanol in complex reaction schemes. These in-silico techniques provide deep insights into reaction mechanisms and the origins of selectivity, guiding the design of more efficient and targeted syntheses.

Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms at a molecular level. For reactions involving this compound and its precursors, DFT can be used to map potential energy surfaces, identify transition states, and calculate activation energies. A key synthesis of substituted 5-aminopentanols involves the reductive opening of a phenylglycinol-derived oxazolopiperidone lactam using lithium amidotrihydroborate (LiNH₂BH₃). royalsocietypublishing.org The proposed mechanism for this transformation involves a Grob-type fragmentation. royalsocietypublishing.orgbeilstein-journals.org

DFT calculations can be employed to model this pathway, providing theoretical support for the proposed stepwise sequence. Such analysis would involve calculating the energy barriers for the initial hydride attack, the subsequent C–N and C–O bond cleavages of the fragmentation, and the final reduction of the imino aldehyde intermediate. beilstein-journals.org By comparing the calculated energetics of different potential pathways, researchers can determine the most favorable reaction mechanism, aligning theoretical models with experimental observations. Studies on related alcohol isomers have successfully used DFT methods to calculate reaction rate constants and atmospheric lifetimes, demonstrating the utility of this approach. thieme-connect.com

Molecular modeling is crucial for understanding the factors that control stereoselectivity in the synthesis of chiral derivatives from 5-aminopentanol precursors. The generation of enantiopure substituted 5-aminopentanols often relies on diastereoselective reductions where a chiral auxiliary directs the approach of a reagent to a prochiral center. rsc.org

In the synthesis of diversely substituted 5-amino-1-pentanols, the stereochemical outcome of the reduction of the precursor lactam is highly dependent on the catalyst and the substitution pattern of the lactam itself. rsc.orgresearchgate.net Molecular modeling can simulate the interaction between the substrate and the catalyst surface (e.g., Palladium on carbon or Raney-Nickel). rsc.org These models can help visualize how the substrate adsorbs onto the catalyst, revealing which face is sterically more accessible for hydrogen addition. By analyzing the transition state geometries and non-covalent interactions, chemists can predict the diastereomeric ratio (d.r.) of the products. This predictive power allows for the rational selection of catalysts and reaction conditions to maximize the yield of the desired stereoisomer, which is essential for synthesizing enantiomerically pure drugs and other bioactive molecules. beilstein-journals.org

Density Functional Theory (DFT) in Reaction Pathway Analysis

Exploration of Novel Derivatives and Analogues

The structural versatility of this compound makes it an ideal starting point for creating a wide array of new molecules with tailored properties. Research is focused on generating libraries of substituted aminopentanols and expanding the functional scope of amino alcohol derivatives for various applications.

A robust methodology has been developed for synthesizing a wide range of enantiopure 5-amino-1-pentanols bearing substituents at various positions along the carbon chain. researchgate.net This strategy uses (R)-phenylglycinol-derived oxazolopiperidone lactams as chiral scaffolds. royalsocietypublishing.orgrsc.org These bicyclic lactams undergo a reductive opening with LiNH₂BH₃, which simultaneously cleaves both the oxazolidine (B1195125) and lactam rings to form a linear amino diol. beilstein-journals.orgrsc.org Subsequent hydrogenolysis removes the chiral auxiliary, and the resulting primary amine is protected with a Boc group to yield the final substituted N-Boc-5-aminopentanol. researchgate.net

This method provides access to aminopentanols with substitutions at the 2-, 3-, 4-, 2,2-, 2,3-, 2,4-, and 3,4-positions. researchgate.net The ability to introduce such a variety of substitution patterns is critical for creating building blocks used in the total synthesis of complex natural products like the Haliclona alkaloids. royalsocietypublishing.orglibretexts.org

| Precursor Lactam Substituent | Resulting N-Boc-5-aminopentanol Derivative | Substitution Position | Reference |

|---|---|---|---|

| 3-Methyl | (S)-5-[(tert-Butoxycarbonyl)amino]-2-methyl-1-pentanol | 2-position | researchgate.net |

| 4-Methyl | (S)-5-[(tert-Butoxycarbonyl)amino]-3-methyl-1-pentanol | 3-position | researchgate.net |

| 5-Ethyl | (S)-5-[(tert-Butoxycarbonyl)amino]-4-ethyl-1-pentanol | 4-position | researchgate.net |

| 3,3-Dimethyl | (R)-5-[(tert-Butoxycarbonyl)amino]-2,2-dimethyl-1-pentanol | 2,2-position | researchgate.net |

| 3,4-Dimethyl | (2S,3S)-5-[(tert-Butoxycarbonyl)amino]-2,3-dimethyl-1-pentanol | 2,3-position | researchgate.net |

| 3,5-Dimethyl | (2S,4S)-5-[(tert-Butoxycarbonyl)amino]-2,4-dimethyl-1-pentanol | 2,4-position | researchgate.net |

Beyond substituted aminopentanols, research is focused on using this compound and its parent compound, 5-amino-1-pentanol (B144490), to create a broader range of functional molecules. These amino alcohols are key starting materials for various bioactive compounds and materials. acs.orgrsc.org

Natural Product Synthesis : These linear chiral building blocks are instrumental in the enantioselective total synthesis of complex macrocyclic natural products, including the Haliclona marine alkaloids, fluvirucinin B₁, and callyspongiolide. beilstein-journals.orgrsc.org They are also a starting material for the alkaloid Manzamine A, which has shown anti-inflammatory and anti-HIV-1 activity. researchgate.net

Peptide-Based Therapeutics : As a bifunctional linker, this compound is a key building block in peptide synthesis and bioconjugation, where it can be used to link biomolecules to therapeutic agents for targeted drug delivery. acs.org

Novel Polymers and Materials : 5-amino-1-pentanol is a monomer for the synthesis of biodegradable polyesteramides, which are being investigated for applications such as absorbable sutures. rsc.org The hydroxyl group can also be leveraged in the synthesis of novel surfactants and other polymeric materials to enhance solubility and reactivity. acs.org

Siderophore Analogues : The deprotected form, 1-amino-5-pentanol, has been used to expand the structural diversity of endo-hydroxamic acid monomers, which are precursors for assembling novel macrocyclic siderophores—compounds that chelate iron. rsc.org

Diversely Substituted 5-Aminopentanols

Integration with Flow Chemistry and Automation

Modern chemical synthesis is increasingly moving towards continuous flow processes and automation to improve efficiency, safety, and scalability. The synthesis and derivatization of this compound are well-suited for these advanced manufacturing technologies.

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for streamlined multi-step syntheses. mdpi.comnih.gov Several key reactions in the synthesis of this compound and its derivatives have been successfully adapted to flow systems. For instance, the reductive amination of aldehydes to produce amines can be performed efficiently in continuous-flow reactors using molecular hydrogen, an ideal green reducing agent. rsc.orgamericanpeptidesociety.org The synthesis of β-amino alcohols via the ring-opening of epoxides with amines has also been demonstrated in continuous-flow systems, sometimes using biocatalysts. royalsocietypublishing.orgnih.gov Furthermore, the protection of the amino group with Boc and its subsequent removal can be achieved in flow reactors, with methods developed for both acid-catalyzed and purely thermal N-Boc deprotection under continuous high-temperature conditions. acs.orglibretexts.org Integrating these steps into a telescoped flow sequence could enable the efficient, scalable, and automated production of this compound and its derivatives.

Given its role as a building block in peptide synthesis, this compound is a prime candidate for use in automated solid-phase peptide synthesis (SPPS). acs.org Automated synthesizers, which have revolutionized peptide production, perform the repetitive cycles of coupling and deprotection required to build a peptide chain on a solid support. rsc.org The use of Boc-protected amino alcohols like this compound in these automated workflows allows for the precise incorporation of non-standard linkers and functional groups, facilitating the creation of complex and chemically modified peptides for therapeutic applications. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives in Biological Systems

The exploration of this compound as a versatile chemical building block extends into the systematic investigation of its derivatives to understand how structural modifications influence biological activity. Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. The bifunctional nature of this compound, with its protected amine and free hydroxyl group, allows for targeted derivatization, making it a valuable scaffold for creating libraries of compounds for biological screening. chemimpex.com

Research on analogous structures provides a blueprint for potential SAR studies on this compound derivatives. For instance, studies on small molecule agonists for the orphan G protein-coupled receptor GPR88 have utilized derivatives of similar N-Boc protected amino alcohols. acs.orgunc.edu In these studies, different aldehydes were reacted with aniline (B41778) derivatives and coupled with an acid to create a library of analogs, which were then tested for their biological activity. acs.org This approach revealed that specific substitutions on the aromatic rings were crucial for agonist activity, demonstrating the power of SAR in identifying key structural motifs for biological function. acs.org

Similarly, SAR studies on phosphonic arginine mimetics as inhibitors of aminopeptidases from Plasmodium falciparum have shown that the length and rigidity of the carbon backbone are significant factors for inhibitory activity. acs.org Derivatives created by altering the linker between key functional groups showed that even small changes could dramatically reduce potency, highlighting the importance of the spatial arrangement of pharmacophoric features. acs.org

The table below outlines potential SAR investigations using derivatives of this compound, based on methodologies applied to similar molecules.

| Derivative Type | Biological Target Example | Key SAR Investigation Points |

| Ether/Ester Derivatives (at C-1 hydroxyl) | Kinases, Proteases | Investigate the effect of chain length, branching, and aromatic substituents on binding affinity and selectivity. |

| Amide/Urea Derivatives (at C-5 amine) | G protein-coupled receptors (GPCRs), Ion Channels | Explore how different substituents on the nitrogen atom influence receptor activation or inhibition. |

| Guanidine Derivatives (from C-5 amine) | Neuraminidase, Aminopeptidases | Assess the importance of the guanidinium (B1211019) group for mimicking natural ligands (e.g., arginine) and its impact on inhibitory potency. acs.orgmdpi.com |

| Cyclic Derivatives (intramolecular cyclization) | Various Enzymes | Study the effect of conformational constraint on biological activity compared to the linear parent compound. |

These examples underscore the potential of using this compound as a scaffold for generating novel bioactive molecules. Future SAR studies will likely focus on creating diverse chemical libraries and screening them against a wide range of biological targets to uncover new therapeutic agents.

Emerging Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of this compound and its parent compound, 5-amino-1-pentanol, is critical for its application in research and industry. google.com Recent advancements have focused on developing novel catalytic systems that improve reaction efficiency, selectivity, and sustainability, moving away from stoichiometric reagents and harsh reaction conditions.

One major area of development is the use of heterogeneous catalysts for the synthesis of 5-amino-1-pentanol from biomass-derived precursors. A highly efficient, green process has been developed starting from dihydropyran, which is hydrated to 2-hydroxytetrahydropyran (B1345630) (2-HTHP). cjcatal.com This intermediate undergoes reductive amination using supported nickel catalysts to produce 5-amino-1-pentanol. cjcatal.com Among various supports tested (including SiO₂, TiO₂, γ-Al₂O₃, and MgO), Ni/ZrO₂ was identified as the most effective catalyst, achieving a high yield of 90.8% under mild conditions (80°C and 2 MPa H₂). cjcatal.com The superior performance of the Ni/ZrO₂ catalyst is attributed to favorable metal-support interactions that promote the selective amination pathway.

Another innovative approach utilizes furfural (B47365), a key biomass-derived platform chemical, as the starting material. researchgate.net This multi-step green catalytic system involves:

Synthesis of 2-furonitrile (B73164) from furfural using an ionic liquid hydroxylamine (B1172632) salt, where the ionic liquid acts as a co-solvent and catalyst. researchgate.net

Hydrogenation of 2-furonitrile to furfurylamine (B118560) over a highly efficient Ru/g-C₃N₄ catalyst. researchgate.net

Hydrogenolysis of furfurylamine to 5-amino-1-pentanol using a Pt/ZrO₂ catalyst, achieving a final yield of 48.7% based on the initial furfural. researchgate.net

Biocatalysis represents another frontier for the synthesis of amino alcohols. ω-Transaminases have been employed to convert 5-oxo-1-pentanol into 5-amino-1-pentanol with high selectivity. Using a transaminase from Arthrobacter sp. with alanine (B10760859) as the amine donor, yields have reached 74% at 30°C. Immobilization of the enzyme on supports like chitosan (B1678972) beads has been shown to significantly enhance its stability and reusability, which is crucial for industrial-scale applications.

The table below summarizes these emerging catalytic systems.

| Catalytic System | Precursor | Product | Key Findings |

| Supported Ni Catalyst (Ni/ZrO₂) | 2-Hydroxytetrahydropyran (from Dihydropyran) | 5-Amino-1-pentanol | High yield (90.8%) achieved under mild conditions (80°C, 2 MPa H₂); catalyst shows good stability in continuous flow reactors. cjcatal.com |

| Multi-step Catalysis (Ru/g-C₃N₄ & Pt/ZrO₂) | Furfural | 5-Amino-1-pentanol | A green pathway from a biomass platform chemical with a 48.7% overall yield; utilizes an ionic liquid in the first step. researchgate.net |

| Biocatalysis (ω-Transaminase) | 5-oxo-1-pentanol | 5-Amino-1-pentanol | High selectivity with yields up to 74%; enzyme immobilization on chitosan beads improves stability. |

These advanced catalytic methods offer more sustainable and efficient routes to 5-amino-1-pentanol, thereby facilitating the broader use of its Boc-protected form, this compound, in advanced research and development.

Q & A

Basic: What are the standard synthetic routes and purification methods for 5-(Boc-amino)-1-pentanol?

This compound is typically synthesized via Boc-protection of 5-amino-1-pentanol using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The reaction is monitored by thin-layer chromatography (TLC) to confirm completion. Purification involves liquid-liquid extraction to remove unreacted reagents, followed by column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the product . For large-scale synthesis, recrystallization from a non-polar solvent like hexane may be employed to enhance purity. The compound’s low water solubility necessitates careful drying over anhydrous sodium sulfate or molecular sieves before storage .

Basic: What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H-NMR confirms the Boc-protected amine (δ ~1.4 ppm for tert-butyl group) and hydroxyl proton (δ ~1.6 ppm, broad) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 210–220 nm.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~3350 cm (O-H stretch) and ~1680 cm (C=O stretch of carbamate) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (203.28 g/mol) .

Advanced: How does this compound function as an initiator in copolymer synthesis?

This compound serves as a heterobifunctional initiator in ring-opening polymerization (ROP) of ε-caprolactone. The hydroxyl group initiates ROP, while the Boc-protected amine allows post-polymerization functionalization. For example, in synthesizing OPDMA-PCL copolymers, this compound is activated with diphenyl phosphate, followed by sequential ROP and atom transfer radical polymerization (ATRP) . After polymerization, the Boc group is deprotected under acidic conditions (e.g., TFA/DCM) to expose the primary amine for conjugation with targeting ligands in drug delivery systems .

Advanced: How can experimental design optimize reaction conditions for this compound in polymer synthesis?

Central Composite Design (CCD) is effective for optimizing variables such as initiator concentration, agitation rate, and reaction time. For example, Design Expert software can generate 20 experimental runs to model responses like polymer yield and monomer composition. Statistical analysis (ANOVA, Fisher’s F-test) identifies significant factors, while 3D surface plots visualize interactions between variables . For reproducibility, maintain inert conditions (argon/nitrogen atmosphere) to prevent oxidation of the hydroxyl group .

Advanced: What are the stability considerations for storing and handling this compound?

The compound is sensitive to moisture and heat. Store at 2–8°C in airtight, amber glass containers under nitrogen to prevent hydrolysis of the Boc group. Avoid contact with strong acids/bases, which can cleave the carbamate bond. Toxicity data (oral rat LD: 500 mg/kg) and irritation risks (Xi classification) mandate PPE (gloves, goggles) and fume hood use during handling .

Advanced: How do molecular interactions of this compound influence its solubility in ternary solvent systems?

In systems like OMP + 1-pentanol + n-hexane, hydrogen bonding between the hydroxyl group and polar solvents (e.g., DMF) enhances solubility. Excess acoustic impedance and adiabatic compressibility measurements reveal charge-transfer interactions, validated via Chi-square tests against theoretical models (Van Dael’s Ideal Mixing Relation). Solubility can be tuned by adjusting solvent polarity or using co-solvents like ethanol .

Basic: What safety protocols are critical when working with this compound?

- Inhalation/Contact : Use fume hoods and PPE. For exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste. Avoid release into waterways due to aquatic toxicity (WGK Germany: 3) .

Advanced: What role does this compound play in drug delivery systems?

It enables synthesis of pH-responsive micelles for cancer therapeutics. For example, Boc-deprotected amine-functionalized poly(ε-caprolactone) copolymers self-assemble into micelles in aqueous media, encapsulating hydrophobic drugs. In vitro studies demonstrate controlled release under acidic tumor microenvironments (pH ~6.5), enhancing therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.